tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a tert-butyl ester group, a bromine atom, and a hydroxyl group attached to the indole core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method starts with 3-hydroxyindole, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The resulting 4-bromo-3-hydroxyindole is then esterified with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and esterification steps, ensuring higher yields and purity. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: 4-substituted-3-hydroxyindole derivatives.
Oxidation: 4-bromo-3-oxoindole-1-carboxylate.
Reduction: 4-bromo-3-methyleneindole-1-carboxylate.
Hydrolysis: 4-bromo-3-hydroxyindole-1-carboxylic acid.
Scientific Research Applications
tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential precursor for the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bromine and hydroxyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-bromo-1H-indole-1-carboxylate: Lacks the hydroxyl group, affecting its reactivity and binding properties.
tert-Butyl 3-hydroxy-1H-indole-1-carboxylate: Lacks the bromine atom, altering its substitution reactions.
tert-Butyl 4-chloro-3-hydroxy-1H-indole-1-carboxylate: Chlorine instead of bromine, leading to different reactivity and biological activity.
Uniqueness
tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate is unique due to the presence of both bromine and hydroxyl groups, which provide a balance of reactivity and stability.
Properties
IUPAC Name |
tert-butyl 4-bromo-3-hydroxyindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-10(16)11-8(14)5-4-6-9(11)15/h4-7,16H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBJRLZPPZLTHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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